2-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
2-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes an iodine atom and a triazolothiadiazole moiety, makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves the following steps:
Formation of the Triazolothiadiazole Core: The triazolothiadiazole core is synthesized by reacting 4-amino-5-mercapto-3-methyl-1,2,4-triazole with a suitable benzyl halide under reflux conditions in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, and alkoxides, under mild conditions.
Oxidation and Reduction: The triazolothiadiazole moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions with various electrophiles, such as aryl halides and alkyl halides, in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); mild temperatures (25-50°C).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate; reducing agents like sodium borohydride or lithium aluminum hydride; solvents like ethanol or methanol.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4); solvents like toluene or dioxane; temperatures (80-120°C).
Major Products Formed
Substitution Reactions: Various substituted derivatives with different functional groups (e.g., amines, thiols, alkoxides).
Oxidation and Reduction: Different oxidation states and derivatives of the triazolothiadiazole moiety.
Coupling Reactions: Coupled products with various electrophiles (e.g., aryl halides, alkyl halides).
Scientific Research Applications
2-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-iodo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure and exhibit comparable pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
1,3,4-Thiadiazole Derivatives: These compounds also possess antimicrobial and enzyme inhibitory activities but may differ in their specific targets and potency.
Indole Derivatives: These compounds have a different core structure but exhibit similar pharmacological activities, such as anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H14IN5OS |
---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
2-iodo-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H14IN5OS/c1-11-21-22-18-24(11)23-17(26-18)13-8-6-12(7-9-13)10-20-16(25)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,25) |
InChI Key |
NXHZGLBDAJRQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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